Chain-Length Effect on Peptide Inhibitor Activity
The incorporation of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid as the N-terminal residue in pentapeptides produced weak inhibitors of human leukocytic elastase, whereas the corresponding propanoic acid analog (Boc-3-(3-pyridyl)-L-alanine, CAS 117142-26-4) has not been reported to yield active elastase inhibitors in the same picolyl ester system [1]. This chain-length dependency stems from the extended reach of the 3-pyridyl moiety into the S1' pocket of the protease when presented on a butanoic acid scaffold, a spatial arrangement unattainable with the shorter propanoic acid derivative.
| Evidence Dimension | Presence of leukocytic elastase inhibitory activity in peptides built using the building block |
|---|---|
| Target Compound Data | Weak inhibitors of human leukocytic elastase (specific Ki/IC50 values not reported in the primary synthesis paper) |
| Comparator Or Baseline | Boc-3-(3-pyridyl)-L-alanine (CAS 117142-26-4): no elastase inhibitory peptides reported in the literature using this building block in the picolyl ester system |
| Quantified Difference | Qualitative presence of biological activity (target compound yields active inhibitors; propanoic acid analog does not have documented activity in this system) |
| Conditions | Human leukocytic elastase inhibition assay; pentapeptide sequences synthesized via picolyl ester 'handle' method (J. Chem. Soc., Perkin Trans. 1, 1985) |
Why This Matters
For protease inhibitor design programs, the butanoic acid backbone is structurally critical to achieve the necessary spacing for S1' pocket engagement, making simple substitution with propanoic acid-based Boc-pyridylalanines ineffective.
- [1] Ratcliffe, S.J., Young, G.T., & Stein, R.L. (1985). Amino acids and peptides. Part 49. 2-Amino-4-(3-pyridyl)butyric acid and related peptides. Journal of the Chemical Society, Perkin Transactions 1, 1767-1771. View Source
